4-{3-[butyl(methyl)amino]butyl}phenol
Description
Properties
IUPAC Name |
4-[3-[butyl(methyl)amino]butyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-4-5-12-16(3)13(2)6-7-14-8-10-15(17)11-9-14/h8-11,13,17H,4-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBLYLWPZUMVSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(C)CCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table highlights key structural and functional differences between 4-{3-[butyl(methyl)amino]butyl}phenol and related phenolic compounds:
Physicochemical Properties
- Basicity: The tertiary amine in this compound increases its basicity compared to hydroxyl- or ether-substituted phenols (e.g., 4-(3-Hydroxy-3-methylbutyl)phenol). This affects solubility in acidic environments.
- Lipophilicity: The butyl(methyl)amino group enhances lipophilicity relative to BHA (logP ~3.5 vs.
- Melting Point: Derivatives like Ractopamine hydrochloride exhibit higher melting points (159–165°C) due to ionic interactions, while non-ionic analogues (e.g., 4-{3-[(2-fluorophenyl)amino]butyl}phenol) likely have lower melting points.
Q & A
Basic Research Question: How can the synthesis of 4-{3-[butyl(methyl)amino]butyl}phenol be optimized for high purity and yield?
Methodological Answer:
The synthesis typically involves reductive amination between 4-(3-aminobutyl)phenol and butyl methyl ketone, followed by purification via column chromatography. Key parameters include:
- Catalyst Selection : Use sodium cyanoborohydride (NaBH3CN) for selective amine reduction .
- Solvent System : Methanol or ethanol at pH 5–6 (adjusted with acetic acid) to stabilize intermediates .
- Purification : Silica gel chromatography with a gradient of ethyl acetate/hexane (20:80 to 50:50) to isolate the product.
- Yield Optimization : Reaction monitoring via TLC (Rf ~0.4 in 30% ethyl acetate/hexane) ensures minimal side products.
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 25–30°C | Prevents degradation |
| pH | 5.5–6.0 | Enhances selectivity |
| Catalyst Concentration | 1.2 equivalents | Maximizes conversion |
Basic Research Question: What analytical techniques are recommended for structural confirmation of this compound?
Methodological Answer:
Combine spectroscopic and chromatographic methods:
- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 6.7–7.2 ppm (aromatic protons), δ 2.8–3.2 ppm (N-CH2), and δ 1.2–1.6 ppm (butyl chain) .
- LC-MS/MS : Electrospray ionization (ESI+) with m/z 264.2 [M+H]+ confirms molecular weight .
- HPLC : C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (60:40) at 1 mL/min; retention time ~8.2 min .
Advanced Research Question: How does this compound interact with biological systems, and what mechanisms underpin its activity?
Methodological Answer:
Preliminary studies on analogous phenolic amines suggest:
- Metal Chelation : The tertiary amine and phenolic -OH groups enable binding to Fe³⁺/Cu²⁺, disrupting microbial metal homeostasis .
- Membrane Permeability : LogP ~2.5 (calculated) allows passive diffusion into bacterial cells.
- Experimental Design :
Advanced Research Question: What environmental monitoring strategies are effective for detecting this compound in wastewater?
Methodological Answer:
Adopt solid-phase extraction (SPE) coupled with LC-MS/MS:
- Sample Preparation :
- Filter wastewater through GF/F (0.7 µm) to remove particulates .
- SPE Cartridge: Oasis HLB (60 mg), preconditioned with methanol/water.
- Elution: 2 mL methanol with 2% NH4OH.
- LC-MS/MS Parameters :
- Column: Hypersil Gold C18 (2.1 × 100 mm, 1.9 µm).
- Mobile Phase: 0.1% formic acid in water/acetonitrile.
- LOQ: 10 ng/L in influent samples .
Advanced Research Question: Can this compound act as a ligand in coordination chemistry, and what applications arise?
Methodological Answer:
The compound’s tertiary amine and phenolic -OH make it a potential bidentate ligand:
- Metal Complexation : React with Cu(II) or Fe(III) salts in ethanol/water (1:1) at pH 7–7.
- Characterization : UV-Vis (λmax ~450 nm for Cu complexes) and cyclic voltammetry (redox peaks at −0.2 to +0.5 V) .
- Applications : Catalytic oxidation of alcohols or pollutant degradation (e.g., via Fenton-like reactions).
Advanced Research Question: How can chiral resolution of this compound enantiomers be achieved?
Methodological Answer:
Use chiral stationary phase (CSP) HPLC:
- Column : Chiralpak IA (cellulose tris-3,5-dimethylphenylcarbamate).
- Mobile Phase : Hexane/isopropanol (90:10) at 1 mL/min.
- Detection : UV at 254 nm; enantiomers elute at 12.3 min (R) and 14.1 min (S) .
- Validation : Compare circular dichroism (CD) spectra with known standards.
Advanced Research Question: What computational approaches predict the pharmacokinetic properties of this compound?
Methodological Answer:
Employ molecular docking and QSAR models:
- Targets : Cytochrome P450 enzymes (e.g., CYP3A4) for metabolism prediction.
- Software : AutoDock Vina (binding affinity < −6 kcal/mol suggests strong inhibition).
- ADMET Prediction :
- Bioavailability : 75% (SwissADME).
- BBB Permeability : Low (logBB < −1).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
